molecular formula C12H21N5O3 B1678071 Oxtriphylline CAS No. 4499-40-5

Oxtriphylline

Cat. No. B1678071
CAS RN: 4499-40-5
M. Wt: 283.33 g/mol
InChI Key: SOELXOBIIIBLRJ-UHFFFAOYSA-M
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Description

Oxtriphylline is a bronchodilator used for the treatment of asthma, bronchitis, COPD, and emphysema . It is the choline salt form of theophylline . Once in the body, theophylline is released and acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator .


Synthesis Analysis

Oxtriphylline is the choline salt of theophylline . After ingestion, theophylline is released from oxtriphylline .


Molecular Structure Analysis

The molecular formula of Oxtriphylline is C12H21N5O3 . The molecular weight is 283.33 g/mol .


Physical And Chemical Properties Analysis

Oxtriphylline is the choline salt of theophylline with an anti-asthmatic property . It appears to inhibit phosphodiesterase and prostaglandin production, regulates calcium flux and intracellular calcium distribution, and antagonizes adenosine .

Scientific Research Applications

Metabolism and Pharmacokinetics One area of research focuses on understanding the metabolism and pharmacokinetics of various substances, including antidepressants and other compounds. For example, studies on Amitriptyline and Nortriptyline explore their metabolic pathways, highlighting the importance of oxidative metabolism and the role of enzymes in drug conversion and elimination (Breyer‐Pfaff, 2004).

Therapeutic Efficacy and Applications Another significant area of research is the therapeutic efficacy and applications of drugs for conditions such as depression, anxiety, and pain management. Reviews and studies on drugs like Amitriptyline provide insights into their effectiveness in treating chronic pain states and depressive disorders, underscoring the link between pharmacological action and therapeutic outcomes (Bryson & Wilde, 1996).

Neuropharmacology and Psychiatric Disorders Research on the neuropharmacological effects of substances like Oxytocin illustrates the potential for treating psychiatric disorders and improving social cognition and behavior. Studies investigate oxytocin's impact on anxiety, fear, and social dysfunction, offering a foundation for developing treatments for disorders like generalized anxiety disorder and social anxiety disorder (Neumann & Slattery, 2016).

Toxicology and Environmental Health The toxicology and environmental health research area addresses the impacts of various compounds, including antibiotics and heavy metals, on human health and ecosystems. Reviews on the occurrence and toxicity of antibiotics in the aquatic environment discuss the implications for non-target species and highlight the necessity for further studies on chronic effects and toxicity of antibiotic mixtures (Kovaláková et al., 2020).

Guidelines and Methodology in Pharmacological Research Finally, the development of guidelines for reporting case studies on extracorporeal treatments in poisonings demonstrates the importance of methodological rigor and transparency in pharmacological research. Such guidelines aim to improve the quality of case reports, facilitating the systematic aggregation of information for better healthcare decision-making (Lavergne et al., 2014).

properties

IUPAC Name

1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOELXOBIIIBLRJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894867
Record name Choline salt with theophylline (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alcohol and water.
Record name Oxtriphylline
Source DrugBank
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Mechanism of Action

Oxtriphylline is a choline salt of theophylline. After ingestion, theophylline is released from oxytriphylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin.
Record name Oxtriphylline
Source DrugBank
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Product Name

Oxtriphylline

CAS RN

4499-40-5
Record name Oxtriphylline [USP]
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Record name Oxtriphylline
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URL https://www.drugbank.ca/drugs/DB01303
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Record name OXTRIPHYLLINE
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Record name Choline salt with theophylline (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline theophyllinate
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Record name OXTRIPHYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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